molecular formula C18H17N3O2S B7591485 2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No. B7591485
M. Wt: 339.4 g/mol
InChI Key: XOPKECLIZARUFI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide, commonly known as MTIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. In recent years, there has been a growing interest in the use of MTIP as a tool compound for studying the role of the D3 receptor in various physiological and pathological conditions.

Mechanism of Action

The dopamine D3 receptor is a G protein-coupled receptor that is highly expressed in the mesolimbic pathway, which plays a crucial role in the regulation of reward and motivation pathways in the brain. MTIP acts as a selective antagonist of the D3 receptor, blocking its activation by dopamine and other ligands. This leads to a reduction in the activity of the mesolimbic pathway, which is thought to underlie the therapeutic effects of MTIP in various disorders.
Biochemical and Physiological Effects:
MTIP has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on the mesolimbic pathway, MTIP has also been shown to modulate other neurotransmitter systems, including the glutamatergic and cholinergic systems. MTIP has also been shown to have anti-inflammatory effects and to reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTIP as a tool compound is its high selectivity for the D3 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. This makes it a valuable tool for studying the role of the D3 receptor in various physiological and pathological conditions. However, one limitation of MTIP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on MTIP. One area of interest is the use of MTIP as a tool compound for studying the role of the D3 receptor in addiction and other psychiatric disorders. Another potential direction is the development of more potent and selective D3 receptor antagonists based on the structure of MTIP. Finally, there is also interest in exploring the potential therapeutic applications of MTIP in other neurological and psychiatric disorders, such as Alzheimer's disease and depression.
In conclusion, MTIP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a valuable tool compound for studying the role of this receptor in various physiological and pathological conditions. While there are limitations to its use, the potential future directions for research on MTIP make it an exciting area of study in the field of neuroscience.

Synthesis Methods

MTIP can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-N-(pyridin-4-ylmethyl)amine to form the amide intermediate. The amide is then cyclized using Lawesson's reagent to form the thiazole ring, followed by the introduction of the carboxamide group using a coupling agent such as EDCI.

Scientific Research Applications

MTIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonism of the D3 receptor by MTIP has been shown to have potential benefits in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, MTIP has been shown to reduce drug-seeking behavior and reinstatement in animal models of addiction. In addition, MTIP has also been shown to improve cognitive deficits in animal models of schizophrenia and to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-21(12-13-7-9-19-10-8-13)18(22)16-11-20-17(24-16)14-3-5-15(23-2)6-4-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPKECLIZARUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)C(=O)C2=CN=C(S2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

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